KRAS G12C inhibitor 53

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRAS G12C inhibitor 53 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 in the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation. This compound binds covalently to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 53 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The production process also includes purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Case Study: ARS-1620

Reaction Mechanism :

ARS-1620 interacts with Cys12 via an acrylamide group, forming a covalent bond. This is stabilized by additional interactions with His95 and hydrophobic residues in the Switch-II pocket .

Key Features :

| Parameter | ARS-1620 |

|---|---|

| Covalent Binding | Cys12 (via acrylamide) |

| Conformational Lock | GDP-bound state |

| Preclinical Efficacy | Tumor regression in xenografts |

| Limitations | Poor plasma stability |

Case Study: Adagrasib (MRTX849)

Synthesis Pathway :

Adagrasib’s synthesis involves:

-

SNAr reactions : Introduction of chiral building blocks to a tetrahydropyridopyrimidine core.

-

Sulfide oxidation : Transition-metal-free oxidation of a sulfide intermediate to a sulfone .

-

SNAr displacement : Facile substitution at the 4-OH position using a chiral piperazine .

Covalent Inhibitor Design Principles

| Feature | Example Compounds | Mechanism |

|---|---|---|

| Electrophilic group | Acrylamide (ARS-1620, adagrasib) | Targets Cys12 nucleophilicity |

| Hydrophobic interactions | ARS-1620 (His95/Tyr96 pocket) | Stabilizes GDP-bound conformation |

| Switch-II pocket engagement | Sotorasib (AMG510) | Blocks SOS-mediated nucleotide exchange |

Challenges in Inhibitor Development

Scientific Research Applications

KRAS G12C inhibitor 53 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.

Biology: Researchers use the compound to investigate the biological effects of KRAS inhibition on cellular processes and signaling pathways.

Medicine: this compound is being evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.

Industry: The compound is used in the development of new cancer therapies and diagnostic tools.

Mechanism of Action

KRAS G12C inhibitor 53 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in KRAS G12C. This binding locks the KRAS protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival.

Comparison with Similar Compounds

KRAS G12C inhibitor 53 is compared with other similar compounds such as sotorasib and adagrasib. While all these compounds target the KRAS G12C mutation, this compound has unique structural features that may confer advantages in terms of potency, selectivity, and pharmacokinetic properties. Similar compounds include:

Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.

Adagrasib: Another KRAS G12C inhibitor with promising clinical trial results in various cancers.

GDC-6036: A highly selective and potent KRAS G12C inhibitor with rapid target engagement kinetics.

Properties

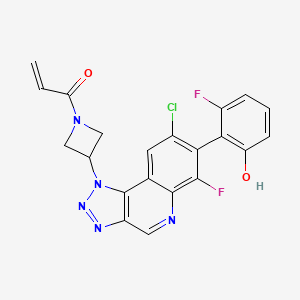

Molecular Formula |

C21H14ClF2N5O2 |

|---|---|

Molecular Weight |

441.8 g/mol |

IUPAC Name |

1-[3-[8-chloro-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)triazolo[4,5-c]quinolin-1-yl]azetidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C21H14ClF2N5O2/c1-2-16(31)28-8-10(9-28)29-21-11-6-12(22)17(18-13(23)4-3-5-15(18)30)19(24)20(11)25-7-14(21)26-27-29/h2-7,10,30H,1,8-9H2 |

InChI Key |

FLWRXXXGEGVGBY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CC(C1)N2C3=C(C=NC4=C(C(=C(C=C43)Cl)C5=C(C=CC=C5F)O)F)N=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.